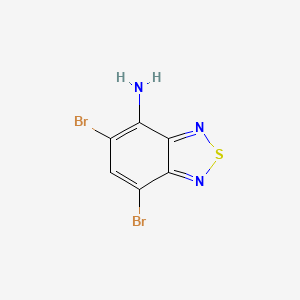
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2,1,3-benzotiadiazol-4-amina es un compuesto químico con la fórmula molecular C6H3Br2N3S. Es un derivado del benzotiadiazol, caracterizado por la presencia de dos átomos de bromo en las posiciones 5 y 7, y un grupo amino en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
5,7-Dibromo-2,1,3-benzotiadiazol-4-amina se puede sintetizar a través de un proceso de varios pasos que comienza con 2,1,3-benzotiadiazol. La síntesis típicamente implica la bromación de 2,1,3-benzotiadiazol usando bromo en presencia de un solvente adecuado, como el ácido bromhídrico . Las condiciones de reacción deben controlarse cuidadosamente para asegurar la bromación selectiva en las posiciones deseadas.
Métodos de Producción Industrial
La producción industrial de 5,7-dibromo-2,1,3-benzotiadiazol-4-amina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El compuesto se purifica típicamente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
5,7-Dibromo-2,1,3-benzotiadiazol-4-amina experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, alterando sus propiedades electrónicas y reactividad.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Oxidación y Reducción: Se utilizan agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales, mientras que la oxidación y la reducción pueden conducir a cambios en el estado de oxidación del compuesto .
Aplicaciones Científicas De Investigación
5,7-Dibromo-2,1,3-benzotiadiazol-4-amina tiene varias aplicaciones de investigación científica:
Electrónica Orgánica: Se utiliza como bloque de construcción para la síntesis de diodos emisores de luz (LED) y polímeros conductores.
Dispositivos Fotovoltaicos: El compuesto se emplea en el desarrollo de células solares orgánicas debido a sus propiedades electrónicas favorables.
Sensores: Su estructura química única lo hace adecuado para su uso en sensores químicos y biosensores.
Ciencia de Materiales: Se utiliza en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5,7-dibromo-2,1,3-benzotiadiazol-4-amina implica su interacción con objetivos moleculares a través de sus átomos de bromo y el grupo amino. El compuesto puede participar en procesos de transferencia de electrones, influenciando las propiedades electrónicas de los materiales en los que se incorpora. Las vías moleculares involucradas incluyen la formación de complejos de transferencia de carga y la modulación de las estructuras de banda electrónicas .
Comparación Con Compuestos Similares
Compuestos Similares
4,7-Dibromo-2,1,3-benzotiadiazol: Similar en estructura pero carece del grupo amino en la posición 4.
5,7-Dicloro-2,1,3-benzotiadiazol-4-amina: Similar pero con átomos de cloro en lugar de bromo.
4,7-Dibromo-5,6-dinitro-2,1,3-benzotiadiazol: Contiene grupos nitro adicionales, alterando su reactividad y aplicaciones.
Unicidad
5,7-Dibromo-2,1,3-benzotiadiazol-4-amina es único debido a la presencia de átomos de bromo y un grupo amino, que confieren propiedades electrónicas y reactividad distintas. Esto lo hace particularmente valioso en la síntesis de materiales avanzados para aplicaciones electrónicas y optoelectrónicas .
Propiedades
Fórmula molecular |
C6H3Br2N3S |
|---|---|
Peso molecular |
308.98 g/mol |
Nombre IUPAC |
5,7-dibromo-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C6H3Br2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 |
Clave InChI |
UNGCOFBQQGXJMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
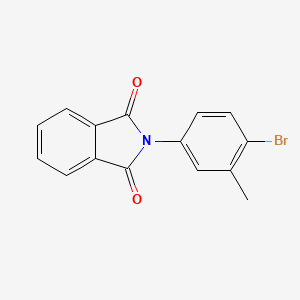
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
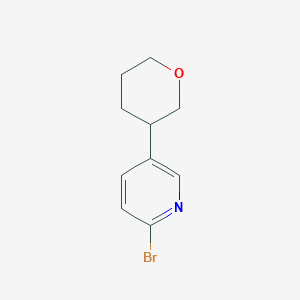
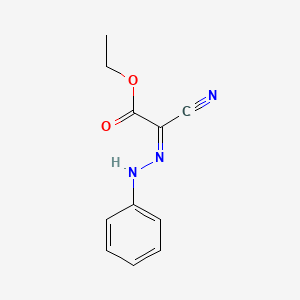
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
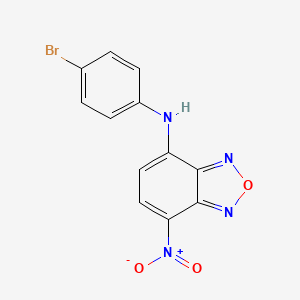
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
